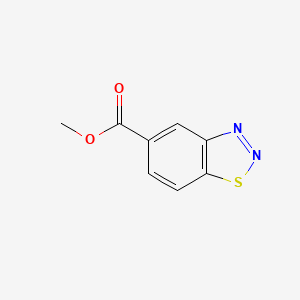

Methyl 1,2,3-benzothiadiazole-5-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1,2,3-benzothiadiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c1-12-8(11)5-2-3-7-6(4-5)9-10-13-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRFJMHWEAYQAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)SN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371622 | |

| Record name | methyl 1,2,3-benzothiadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23616-15-1 | |

| Record name | methyl 1,2,3-benzothiadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1,2,3-benzothiadiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl 1,2,3-benzothiadiazole-5-carboxylate

An In-depth Technical Guide for the

Abstract

This technical guide provides a comprehensive, chemically-sound, and field-proven methodology for the synthesis of Methyl 1,2,3-benzothiadiazole-5-carboxylate (CAS No: 23616-15-1).[1] The 1,2,3-benzothiadiazole scaffold is a privileged heterocycle in medicinal chemistry and materials science, valued for its unique electronic properties and biological activity.[2][3] This document details a robust two-step synthetic pathway, commencing with the formation of the core heterocyclic system via diazotization and intramolecular cyclization, followed by a classic acid-catalyzed esterification. The narrative emphasizes the mechanistic rationale behind procedural choices, ensuring that the protocol is not merely a set of instructions but a self-validating system for reproducible, high-yield synthesis. This guide is intended for researchers, chemists, and professionals in drug development who require a reliable method for accessing this important molecular building block.

Introduction and Strategic Overview

The 1,2,3-Benzothiadiazole Scaffold: A Core Moiety of Interest

The 1,2,3-benzothiadiazole ring system, a fusion of benzene and 1,2,3-thiadiazole, has garnered significant attention across various scientific disciplines. Its derivatives are explored for a wide range of applications, from potent fungicides in agriculture to building blocks for advanced organic semiconducting materials.[3][4] The inherent stability and specific electronic nature of this bicyclic aromatic system make it an attractive pharmacophore for modulating biological targets.

Target Molecule: this compound

The target of this guide, this compound, is a key synthetic intermediate. The ester functionality at the C-5 position provides a versatile chemical handle for further molecular elaboration, such as conversion to amides, hydrazides, or other functional groups, enabling the construction of diverse compound libraries for screening and development.[5]

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic disconnection of the target molecule reveals a straightforward and efficient synthetic strategy. The methyl ester can be readily formed from its corresponding carboxylic acid, suggesting a late-stage esterification. The core 1,2,3-benzothiadiazole ring is classically constructed from a suitably substituted ortho-aminothiophenol via a diazotization-cyclization sequence. This leads to the identification of 3-amino-4-mercaptobenzoic acid as the key starting material.

The overall synthetic workflow is visualized below.

Figure 1: High-level two-part synthetic workflow.

Mechanistic Foundations

A thorough understanding of the underlying reaction mechanisms is critical for successful synthesis, optimization, and troubleshooting.

Mechanism: Diazotization and Intramolecular Cyclization

The formation of the 1,2,3-benzothiadiazole ring is a cornerstone of this synthesis. It proceeds via a well-established diazotization reaction.[6][7]

-

Formation of the Electrophile: In a cold, acidic solution, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂), which is further protonated and loses water to generate the highly electrophilic nitrosonium ion (NO⁺).[7]

-

N-Nitrosation: The primary aromatic amine of the precursor attacks the nitrosonium ion, forming an N-nitrosamine intermediate after deprotonation.

-

Diazonium Salt Formation: The N-nitrosamine undergoes tautomerization and subsequent protonation, followed by the elimination of a water molecule to yield a relatively stable aryl diazonium salt.[8]

-

Intramolecular Cyclization: The crucial ring-closing step involves the nucleophilic attack of the adjacent thiol group (-SH) onto the electrophilic terminal nitrogen of the diazonium group. This is followed by deprotonation to yield the final, stable 1,2,3-benzothiadiazole aromatic system.

The necessity for low temperatures (0–5 °C) during this process cannot be overstated. Aryl diazonium salts, while more stable than their aliphatic counterparts, will decompose upon warming, leading to the evolution of nitrogen gas and the formation of undesired phenolic byproducts.[9]

Caption: Key mechanistic steps in 1,2,3-benzothiadiazole ring formation.

Mechanism: Fischer-Speier Esterification

The conversion of the intermediate carboxylic acid to its methyl ester is efficiently achieved via Fischer-Speier esterification. This is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[10]

-

Protonation of Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic.

-

Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon.

-

Proton Transfer & Water Elimination: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (H₂O). The elimination of water, facilitated by the lone pair on the remaining hydroxyl group, generates a protonated ester.

-

Deprotonation: The final step is the deprotonation of the protonated ester by a weak base (e.g., another molecule of methanol or the conjugate base of the catalyst), regenerating the acid catalyst and yielding the final methyl ester product.

This reaction is an equilibrium process. To drive it towards the product, a large excess of the alcohol (methanol) is typically used as both the reactant and the solvent, in accordance with Le Châtelier's principle.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Part A: Synthesis of 1,2,3-Benzothiadiazole-5-carboxylic Acid

This protocol is based on the classical diazotization of 2-aminothiophenols.[4]

-

Materials & Reagents:

-

3-Amino-4-mercaptobenzoic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl, ~37%)

-

Deionized water

-

Ice

-

-

Step-by-Step Protocol:

-

Acidic Suspension: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 3-amino-4-mercaptobenzoic acid (1.0 eq.) in a mixture of deionized water and concentrated hydrochloric acid (2.5 eq.).

-

Cooling: Cool the suspension to 0–5 °C using an ice-salt bath. It is critical to maintain this temperature range throughout the addition of sodium nitrite.

-

Diazotization: Dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold deionized water. Add this solution dropwise to the cold, stirred suspension of the amine over 30-45 minutes. Ensure the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0–5 °C for an additional 30 minutes after the addition is complete. The formation of the benzothiadiazole is often accompanied by a color change and the precipitation of the product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water to remove any residual acid and inorganic salts.

-

Drying: Dry the product under vacuum at 40-50 °C to a constant weight. The resulting solid is 1,2,3-benzothiadiazole-5-carboxylic acid, which is typically of sufficient purity for the next step.

-

Part B:

This protocol employs a standard Fischer-Speier esterification method.[11]

-

Materials & Reagents:

-

1,2,3-Benzothiadiazole-5-carboxylic acid (from Part A)

-

Methanol (MeOH), anhydrous

-

Concentrated Sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

-

Step-by-Step Protocol:

-

Reaction Setup: To a round-bottom flask, add 1,2,3-benzothiadiazole-5-carboxylic acid (1.0 eq.) and a large excess of methanol (serving as both reactant and solvent).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq.) dropwise. The addition is exothermic and should be done cautiously.

-

Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Solvent Removal: After cooling to room temperature, remove the excess methanol using a rotary evaporator.

-

Work-up: Redissolve the residue in ethyl acetate. Carefully wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst; caution: CO₂ evolution), and finally with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.

-

Purification: Remove the solvent under reduced pressure to yield the crude product. If necessary, purify the product by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to afford this compound as a pure solid.

-

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Chemical Formula | C₈H₆N₂O₂S |

| Molecular Weight | 194.21 g/mol [1] |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.8 (s, 1H, Ar-H), ~8.3 (d, 1H, Ar-H), ~8.0 (d, 1H, Ar-H), ~4.0 (s, 3H, OCH₃) ppm |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~166 (C=O), ~155, ~145, ~130, ~128, ~125, ~122 (Ar-C), ~53 (OCH₃) ppm |

| IR (KBr) | ν ~1720 cm⁻¹ (C=O, ester), ~1600 cm⁻¹ (C=C, aromatic) |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Process Validation and Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low yield in Part A | Diazonium salt decomposition due to elevated temperature. | Strictly maintain the reaction temperature between 0–5 °C. Ensure slow, dropwise addition of the NaNO₂ solution. |

| Incomplete diazotization. | Ensure sufficient acid (at least 2.5 eq.) is used to protonate both the amine and the sodium nitrite. | |

| Incomplete reaction in Part B | Insufficient reaction time or catalyst. | Monitor the reaction by TLC. If the reaction stalls, extend the reflux time or add a small additional amount of H₂SO₄. |

| Presence of water in reagents. | Use anhydrous methanol for the esterification to avoid shifting the equilibrium back towards the starting materials. | |

| Product difficult to purify | Formation of byproducts (e.g., phenol from diazonium decomposition). | Improve temperature control in Part A. For purification, column chromatography may be required if recrystallization is ineffective. |

Conclusion

This guide outlines an efficient and reliable two-step synthesis for this compound. The methodology is built upon fundamental and well-understood chemical transformations, including diazotization and Fischer esterification. By providing detailed protocols alongside the underlying mechanistic principles and troubleshooting advice, this document serves as a robust resource for chemists to successfully synthesize this valuable heterocyclic building block for applications in research and development.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 137452, 1,2,3-Benzothiadiazole. Available from: [Link]

-

MDPI. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Available from: [Link]

-

ResearchGate. Synthesis of Benzothiadiazole Derivatives by Applying C-C Cross-Couplings. Available from: [Link]

-

Wikipedia. 1,2,3-Benzothiadiazole. Available from: [Link]

-

Zych, D., et al. Newly synthesized benzothiazolyl-1,2,3-triazole derivatives. Journal of Molecular Structure, 2022. Available from: [Link]

-

MDPI. Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. Available from: [Link]

-

Wang, Z., et al. Synthesis and Biological Activity of Organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates and benzo[2][3][12]thiadiazole-7-carboxylates. Journal of Agricultural and Food Chemistry, 2010. Available from: [Link]

-

MDPI. Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. Available from: [Link]

-

ResearchGate. What is the right form of diazonium salt synthesized from 4-aminothiophenol in the solution?. Available from: [Link]

-

NIH. Direct Synthesis of α-Thio Aromatic Acids from Aromatic Amino Acids. Available from: [Link]

-

PrepChem. Synthesis of A. 4-Chloro-3-mercaptobenzoic acid. Available from: [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]

- Google Patents. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.

-

Organic Chemistry Portal. Diazotisation. Available from: [Link]

-

Matrix Fine Chemicals. This compound | CAS 23616-15-1. Available from: [Link]

-

Chemistry LibreTexts. 14.4: Diazotization of Amines. Available from: [Link]

-

MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Available from: [Link]

-

BYJU'S. Diazotization Reaction Mechanism. Available from: [Link]

-

NPTEL Archive. Lecture 16 Aromatic Diazonium Salts. Available from: [Link]

-

Chemguide. some reactions of diazonium ions. Available from: [Link]

-

ResearchGate. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization and Aryne Reactivity. Available from: [Link]

- Google Patents. CN115710207B - Preparation method of 4-mercaptobenzoic acid.

- Google Patents. CN102924352B - Method for synthesizing 4-mercaptobenzoate.

-

MedCrave online. Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. Available from: [Link]

-

Iraqi Journal of Science. Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. Available from: [Link]

-

Royal Society of Chemistry. Carbonyldiimidazole (CDI) promoted direct and instantaneous thio-esterification of a carboxylic acid and thiol at ambient temperature. Available from: [Link]

-

MedCrave online. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Available from: [Link]

Sources

- 1. This compound | CAS 23616-15-1 [matrix-fine-chemicals.com]

- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,2,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. medcraveonline.com [medcraveonline.com]

- 11. benchchem.com [benchchem.com]

- 12. Metal- and base-free tandem sulfonylation/cyclization of 1,5-dienes with aryldiazonium salts via the insertion of sulfur dioxide - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Properties and Synthetic Strategies for Methyl 1,2,3-Benzothiadiazole-5-carboxylate

Abstract: The 1,2,3-benzothiadiazole scaffold is a privileged heterocyclic motif integral to advancements in medicinal chemistry and agrochemicals. Its unique electronic properties and versatile substitution patterns make it a cornerstone for developing novel therapeutic agents and functional materials. This technical guide provides an in-depth analysis of a key derivative, Methyl 1,2,3-benzothiadiazole-5-carboxylate. We will explore its core chemical properties, present robust, field-proven synthetic and derivatization protocols, and discuss its strategic importance as a building block in drug discovery. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this scaffold in their research and development programs.

Introduction: The Strategic Importance of the 1,2,3-Benzothiadiazole Core

The benzothiadiazole ring system, a bicyclic aromatic structure composed of a benzene ring fused to a thiadiazole, is a cornerstone of modern medicinal chemistry.[1][2] This scaffold is considered a "privileged structure" due to its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities.[3][4] Derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][5][6][7][8]

In the agricultural sector, the 1,2,3-benzothiadiazole derivative Acibenzolar-S-methyl is a commercialized fungicide, highlighting the scaffold's real-world utility.[1] this compound (CAS 23616-15-1) represents a particularly valuable intermediate.[9] The ester functionality at the 5-position serves as a versatile chemical handle, enabling the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies—a critical process in optimizing lead compounds during drug development.[10]

Figure 1: Core chemical structures.

Synthesis and Purification

While direct, published protocols for this compound are not abundant, a robust synthetic pathway can be designed based on well-established transformations of aromatic systems. The most logical approach involves the synthesis of the corresponding carboxylic acid, followed by a standard esterification. The foundational method for creating the 1,2,3-benzothiadiazole ring is the diazotisation of a 2-aminothiophenol precursor.[1]

Figure 2: Proposed synthetic workflow.

Protocol 2.1: Synthesis of 1,2,3-Benzothiadiazole-5-carboxylic Acid

This protocol is based on the classical diazotization-cyclization reaction of an appropriately substituted aniline. The use of 4-amino-3-mercaptobenzoic acid as a starting material directly installs the required functional groups at the correct positions.

Methodology:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-amino-3-mercaptobenzoic acid (1.0 eq) in 2M hydrochloric acid. Cool the stirred suspension to 0-5°C using an ice-salt bath.

-

Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture, ensuring the internal temperature is maintained below 5°C. The causality here is critical: diazonium salts are thermally unstable and can decompose exothermically if the temperature is not rigorously controlled.

-

Cyclization & Isolation: Stir the reaction mixture at 0-5°C for an additional 1-2 hours. The diazonium salt will cyclize in situ with the adjacent thiol group. The resulting solid product is then isolated by vacuum filtration.

-

Washing: Wash the crude product thoroughly with cold water to remove inorganic salts, followed by a small amount of cold ethanol.

-

Drying: Dry the product under vacuum to yield crude 1,2,3-benzothiadiazole-5-carboxylic acid. This intermediate is often of sufficient purity for the subsequent esterification step.

Protocol 2.2: Esterification to this compound

This protocol employs the Fischer esterification, a classic and reliable acid-catalyzed method for converting carboxylic acids to esters.

Methodology:

-

Reaction Setup: Suspend the crude 1,2,3-benzothiadiazole-5-carboxylic acid (1.0 eq) in an excess of anhydrous methanol, which serves as both solvent and reagent.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%) to the mixture. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by methanol.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction is an equilibrium; using a large excess of methanol drives the equilibrium towards the product side (Le Châtelier's principle).

-

Workup: After cooling to room temperature, neutralize the mixture carefully with a saturated solution of sodium bicarbonate. Extract the product into an organic solvent such as ethyl acetate.

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude methyl ester.

Protocol 2.3: Purification

The final product can be purified by standard laboratory techniques to achieve high purity suitable for analytical and biological testing.

-

Column Chromatography: A silica gel column using a hexane/ethyl acetate gradient is typically effective for separating the nonpolar ester product from any remaining polar starting material or byproducts.

-

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can provide highly pure crystalline material.

Physicochemical and Spectroscopic Properties

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. While some physical properties must be determined experimentally, spectroscopic data can be reliably predicted based on the molecular structure.

Table 3.1: Core Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 23616-15-1 | [9] |

| Molecular Formula | C₈H₆N₂O₂S | [9] |

| Molecular Weight | 194.21 g/mol | [9] |

| Appearance | Data not available (likely a pale yellow or off-white solid) | N/A |

| Melting Point | Data not available | N/A |

| Solubility | Soluble in common organic solvents (e.g., DMSO, CH₂Cl₂, Ethyl Acetate) |[1] |

Anticipated Spectroscopic Profile

The following data are predicted based on the chemical structure and spectroscopic principles, providing a benchmark for experimental verification.

Table 3.2: Predicted Spectroscopic Data Summary

| Technique | Feature | Predicted Signal |

|---|---|---|

| ¹H NMR | Aromatic Protons | δ 7.5-8.5 ppm (complex multiplets, 3H) |

| Methyl Protons | δ ~3.9 ppm (singlet, 3H) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~165 ppm |

| Aromatic Carbons | δ 120-155 ppm | |

| Methyl Carbon (-OCH₃) | δ ~52 ppm | |

| FT-IR (cm⁻¹) | C=O Stretch (Ester) | ~1720 cm⁻¹ |

| Aromatic C=C Stretch | ~1600, ~1450 cm⁻¹ | |

| C-O Stretch | ~1250 cm⁻¹ | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 194 |

| | Key Fragment | m/z = 166 ([M-N₂]⁺) |

The most characteristic fragmentation pathway for 1,2,3-thiadiazoles under mass spectrometry conditions is the loss of a neutral nitrogen molecule (N₂), which is a highly stable leaving group.[2][11]

Chemical Reactivity and Derivatization Potential

The true value of this compound in drug discovery lies in its potential for chemical modification. The ester group and the aromatic ring are the primary sites for derivatization.

Figure 3: Key derivatization pathways from the ester group.

Reactions at the Ester Functional Group

The ester is a gateway to numerous other functional groups essential for building molecular diversity.

Protocol 4.1: Saponification to the Carboxylic Acid

This reaction regenerates the parent carboxylic acid, which is a crucial precursor for amide coupling reactions.

Methodology:

-

Dissolve the methyl ester (1.0 eq) in a mixture of THF and water.

-

Add an excess of sodium hydroxide (2-3 eq) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with 1M HCl to protonate the carboxylate salt, causing the carboxylic acid to precipitate.

-

Isolate the solid product by filtration, wash with water, and dry.

Protocol 4.2: Synthesis of Hydrazide Derivatives

Hydrazides are valuable intermediates for synthesizing a variety of heterocyclic systems and other complex derivatives.[12]

Methodology:

-

Dissolve the methyl ester (1.0 eq) in ethanol.

-

Add an excess of hydrazine hydrate (N₂H₄·H₂O, 5-10 eq).

-

Heat the mixture to reflux for several hours until the starting material is consumed.

-

Cool the reaction mixture. The product hydrazide often crystallizes directly from the solution and can be isolated by filtration.

Reactions on the Benzene Ring

The 1,2,3-benzothiadiazole system is electron-deficient, making classical electrophilic aromatic substitution challenging.[1] Modern palladium-catalyzed cross-coupling reactions are far more effective for functionalizing the aromatic core and are central to modern medicinal chemistry. Although less studied on the 1,2,3-isomer compared to the 2,1,3-isomer, the principles are directly applicable.[4][13][14] These methods allow for the precise installation of aryl, heteroaryl, or alkyl groups, enabling fine-tuning of a molecule's steric and electronic properties to improve target binding and pharmacokinetic profiles.

Applications in Research and Development

-

Drug Discovery: The primary application is as a scaffold and building block for creating libraries of novel compounds.[10] The diverse biological activities of the parent scaffold make this derivative a high-value starting point for programs targeting cancer, infectious diseases, and inflammatory disorders.[3][6][8]

-

Agrochemicals: Following the precedent of Acibenzolar-S-methyl, derivatives can be screened for fungicidal, herbicidal, or insecticidal activity.[1][15]

-

Materials Science: The electron-accepting nature of the benzothiadiazole core makes it an interesting component for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic solar cells.[4][16][17]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for innovation. Its robust synthesis, well-defined spectroscopic signature, and, most importantly, its versatile reactivity make it an indispensable building block for scientists and researchers. By providing access to a vast chemical space through straightforward derivatization protocols, this compound facilitates the discovery and optimization of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

-

Wikipedia. 1,2,3-Benzothiadiazole. [Link]

-

Journal of Research in Chemistry. Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. [Link]

-

PubMed Central. Benzo[1,2-d:4,5-d′]bis([1][5][16]thiadiazole) and Its Bromo Derivatives. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

National Institutes of Health. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. [Link]

-

PubChem. 1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester. [Link]

-

PubChem. Methyl 2,1,3-benzothiadiazole-5-carboxylate. [Link]

-

PubMed. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). [Link]

-

MDPI. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. [Link]

-

PubMed Central. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. [Link]

-

ACS Publications. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. [Link]

-

PubMed. Synthesis and Biological Activity of Organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates and benzo[1][5][16]thiadiazole-7-carboxylates. [Link]

-

Crimson Publishers. Importance of Benzothiazole Motif in Modern Drug Discovery. [Link]

-

ResearchGate. Benzothiazole: A Versatile and Multitargeted Pharmacophore in the Field of Medicinal Chemistry. [Link]

-

MDPI. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. [Link]

-

PubMed Central. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. [Link]

-

Matrix Fine Chemicals. This compound | CAS 23616-15-1. [Link]

-

ACG Publications. Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. [Link]

-

MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. [Link]

-

ResearchGate. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization and Aryne Reactivity. [Link]

-

Fisher Scientific. Methyl 2,1,3-benzothiadiazole-5-carboxylate, 98%. [Link]

-

Semantic Scholar. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. [Link]

-

ResearchGate. Synthesis, Characterization and Biological Activity of benzothiazole Complexes. [Link]

Sources

- 1. 1,2,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemistryjournal.net [chemistryjournal.net]

- 6. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. crimsonpublishers.com [crimsonpublishers.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | CAS 23616-15-1 [matrix-fine-chemicals.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and biological activity of organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates and benzo[1,2,3]thiadiazole-7-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Methyl 1,2,3-benzothiadiazole-5-carboxylate

Abstract: This technical guide provides a comprehensive overview of the physical properties of Methyl 1,2,3-benzothiadiazole-5-carboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this particular isomer (CAS 23616-15-1) in publicly accessible literature, this document synthesizes foundational chemical information, data from closely related isomers, and standardized methodologies for property determination. This guide is intended to serve as a valuable resource for scientists and drug development professionals by establishing a baseline for the physical characterization of this compound and offering detailed protocols for its empirical analysis.

Introduction and Molecular Identity

This compound is a bicyclic aromatic compound featuring a benzene ring fused to a 1,2,3-thiadiazole ring, with a methyl ester functional group at the 5-position. The benzothiadiazole scaffold is a significant pharmacophore and a key building block in the development of novel therapeutic agents and functional organic materials[1][2]. Precise knowledge of the physical properties of its derivatives is fundamental for predicting their behavior in various experimental and physiological environments, including solubility, formulation, and interaction with biological targets.

This guide addresses the key physical and spectral characteristics of this compound. While empirical data for this specific molecule is sparse, we provide data for its close isomer, Methyl 2,1,3-benzothiadiazole-5-carboxylate, for comparative context, alongside established analytical protocols.

Molecular Structure

The molecular structure of this compound is depicted below. The fusion of the aromatic benzene ring with the thiadiazole heterocycle results in a planar system, influencing its intermolecular interactions and crystalline packing.

Caption: Molecular structure of this compound.

Chemical Identification

A precise identification of the compound is crucial for database searches and regulatory purposes. The key identifiers for this compound are summarized in the table below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 23616-15-1 | [3][4][5][6] |

| Molecular Formula | C₈H₆N₂O₂S | [3][4][5] |

| Molecular Weight | 194.21 g/mol | [3][5] |

| InChI Key | JCRFJMHWEAYQAA-UHFFFAOYSA-N | [3] |

| SMILES | COC(=O)C1=CC=C2SN=NC2=C1 | [3] |

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and performance in various applications.

Melting Point

The melting point is a key indicator of purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range[7].

Experimental Data: Specific experimental data for the melting point of this compound is not readily available. However, for the isomeric Methyl 2,1,3-benzothiadiazole-5-carboxylate (CAS 175204-21-4), a melting point range of 88.5-94.5°C has been reported by commercial suppliers. It is important to note that this value is for a different isomer and the melting point of this compound may differ.

Standard Methodology for Melting Point Determination: The melting point is typically determined using a capillary melting point apparatus[8][9].

Caption: Workflow for Melting Point Determination.[8][10]

Boiling Point and Density

Experimental data for the boiling point and density of this compound are not currently available in the literature. For the parent compound, 1,2,3-benzothiadiazole (CAS 273-77-8), a boiling point of 220.5°C and a density of 1.499 g/cm³ are reported[11]. These values provide a reference point, but the presence of the methyl carboxylate group will significantly alter these properties.

Solubility Profile

The solubility of a compound is a critical parameter for its use in solution-based assays, formulations, and synthetic reactions.

Qualitative Assessment: The parent compound, 1,2,3-benzothiadiazole, is reported to be soluble in organic solvents[11]. Based on its structure, this compound is expected to be soluble in common polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone. It is likely to have moderate solubility in less polar solvents like dichloromethane and chloroform, and low solubility in non-polar solvents like hexanes. Its solubility in polar protic solvents like methanol and ethanol is expected to be moderate. A derivative of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid was found to be soluble in DMSO at room temperature[12].

Standard Methodology for Solubility Determination: A common method involves the stepwise addition of a solvent to a known mass of the compound until complete dissolution is observed[13][14][15].

Caption: Protocol for Qualitative Solubility Assessment.

Spectroscopic Properties

Spectroscopic data is essential for the structural elucidation and confirmation of this compound. While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons[11][12][16][17].

-

Aromatic Protons: The three protons on the benzene ring will likely appear as a complex multiplet or as distinct doublets and triplets in the aromatic region, typically between 7.0 and 9.0 ppm [12][18]. The exact chemical shifts and coupling patterns will depend on the electronic effects of the fused thiadiazole ring and the methyl ester group.

-

Methyl Protons: The three protons of the methyl ester group are expected to appear as a sharp singlet further upfield, likely in the range of 3.5 to 4.0 ppm [16][19].

Expected ¹³C NMR Spectral Features: The carbon-13 NMR spectrum will provide information on all the carbon environments within the molecule[20][21][22].

-

Carbonyl Carbon: The carbon of the ester carbonyl group is expected to be the most downfield signal, typically in the range of 160-175 ppm [23].

-

Aromatic Carbons: The carbons of the benzothiadiazole ring system will appear in the aromatic region, generally between 110 and 160 ppm .

-

Methyl Carbon: The carbon of the methyl ester group will be the most upfield signal, typically appearing around 50-60 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule[24][25].

-

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the ester group is expected in the region of 1700-1750 cm⁻¹ [26].

-

C-O Stretch: The C-O single bond stretch of the ester will likely show a strong band in the region of 1100-1300 cm⁻¹ .

-

Aromatic C=C and C-H Stretches: Absorptions corresponding to the C=C stretching of the aromatic rings are expected between 1400 and 1600 cm⁻¹ . The aromatic C-H stretching will appear as weaker bands above 3000 cm⁻¹ [25].

-

Aliphatic C-H Stretch: The C-H stretching of the methyl group will be observed just below 3000 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule[27][28][29].

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of the compound (194.21).

-

Fragmentation Pattern: Common fragmentation pathways for aromatic esters include the loss of the methoxy group (-OCH₃, m/z 31) or the entire methoxycarbonyl group (-COOCH₃, m/z 59). Fragmentation of the benzothiadiazole ring may involve the loss of a nitrogen molecule (N₂, m/z 28)[30].

Conclusion

This technical guide has consolidated the known and predicted physical properties of this compound. While there is a notable absence of specific experimental data for this compound, the information provided for its isomers and parent structures, combined with established analytical methodologies, offers a robust framework for researchers. The data and protocols presented herein are intended to facilitate further investigation and application of this and related benzothiadiazole derivatives in the fields of drug discovery and materials science. It is recommended that experimental determination of these properties be conducted to provide a definitive characterization of this compound.

References

-

Agu, K. C. (n.d.). How to determine the solubility of a substance in an organic solvent? ResearchGate. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

- Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio study. Magnetic Resonance in Chemistry, 42(9), 885-896.

- Chey, W., & Calder, G. V. (1972). Method for Determining Solubility of Slightly Soluble Organic Compounds.

- Abraham, R. J., et al. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 728-736.

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

Shilyaev, N., et al. (2022). Benzo[1,2-d:4,5-d′]bis([13][14][15]thiadiazole)-4-carbonitrile. Molbank, 2022(4), M1486.

-

Melting point determination. (n.d.). SSERC. Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

DETERMINATION OF MELTING POINTS. (n.d.). Retrieved from [Link]

- Zaky, R., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8820.

- Piskov, M., et al. (2022). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 27(19), 6608.

-

Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. (2021). MDPI. Retrieved from [Link]

-

2,1,3-Benzothiadiazole. (n.d.). PubChem. Retrieved from [Link]

-

This compound | CAS 23616-15-1. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

-

1,2,3-Benzothiadiazole. (n.d.). Wikipedia. Retrieved from [Link]

-

DETERMINATION OF MELTING POINT OF AN ORGANIC COMPOUND. (2021). Retrieved from [Link]

-

This compound. (n.d.). Tetrahedron. Retrieved from [Link]

-

15.7: Spectroscopy of Aromatic Compounds. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

-

Methyl benzo[d][13][14][15]thiadiazole-5-carboxylate. (n.d.). Capot Chemical. Retrieved from [Link]

-

The Versatility of Benzothiadiazole Derivatives in Modern Chemistry and Material Science. (n.d.). Retrieved from [Link]

-

Theoretical FT-IR spectrum of benzothiazole. (n.d.). ResearchGate. Retrieved from [Link]

-

experiment (1) determination of melting points. (2021). Retrieved from [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

- S. G. et al. (2020). Near‐Infrared Electroluminescent Conjugated Copolymer: Triphenyalmine‐Functionalized Benzothiadiazole‐Thiophene System for Circularly Polarized OLEDs.

- Knyazeva, E. A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1645.

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

- Al-Masoudi, N. A. et al. (2019). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Diva-portal.org.

-

Photo-spectroscopic properties of benzothiadiazole-containing pendant polymers for photovoltaic applications. (n.d.). ResearchGate. Retrieved from [Link]

- Perjesi, P., et al. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 42(9), 809-812.

-

Carbon-13 chemical shift assignments of derivatives of benzoic acid. (n.d.). Retrieved from [Link]

-

2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. (2021). MDPI. Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

3711-03-3,Naphtho[1,2-c:5,6-c']difuran-1,3,6,8-tetraone. (n.d.). AccelaChem. Retrieved from [Link]

- Knyazeva, E. A., et al. (2021). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Molecules, 26(22), 6988.

- Abu-Hashem, A. A. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 5(3), 159-170.

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

- Al-Said, M. S. (2011). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Rasayan Journal of Chemistry, 4(3), 543-550.

Sources

- 1. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CAS 23616-15-1 [matrix-fine-chemicals.com]

- 4. 23616-15-1 | this compound | Tetrahedron [thsci.com]

- 5. 23616-15-1 | Methyl benzo[d][1,2,3]thiadiazole-5-carboxylate - Capot Chemical [capotchem.com]

- 6. 23616-15-1 Cas No. | Methyl benzo[d][1,2,3]thiadiazole-5-carboxylate | Matrix Scientific [matrixscientific.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. scribd.com [scribd.com]

- 16. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. diva-portal.org [diva-portal.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. modgraph.co.uk [modgraph.co.uk]

- 20. 2,1,3-Benzothiadiazole | C6H4N2S | CID 67502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. faculty.fiu.edu [faculty.fiu.edu]

- 22. organicchemistrydata.org [organicchemistrydata.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. uanlch.vscht.cz [uanlch.vscht.cz]

- 26. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 27. chemguide.co.uk [chemguide.co.uk]

- 28. article.sapub.org [article.sapub.org]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 1,2,3-Benzothiadiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry and materials science is perpetually in search of novel heterocyclic scaffolds that can serve as foundational building blocks for innovation. Among these, the benzothiadiazole core has emerged as a privileged structure, demonstrating a wide array of biological activities and unique photophysical properties. This guide focuses on a specific, yet highly significant derivative: Methyl 1,2,3-benzothiadiazole-5-carboxylate. With its CAS Number 23616-15-1, this compound represents a key intermediate for the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals. As a Senior Application Scientist, my objective is to provide not just a recitation of facts, but a causal, field-proven narrative that illuminates the "why" behind the "how," ensuring that the information presented is not only accurate but also actionable in a laboratory setting.

Section 1: Core Compound Profile

This compound is a fine chemical that belongs to the class of aromatic heterocyclic compounds.[1] Its structure, characterized by a fusion of a benzene ring with a 1,2,3-thiadiazole system and a methyl ester at the 5-position, makes it a versatile synthon for further chemical modifications.

| Identifier | Value |

| CAS Number | 23616-15-1 |

| Molecular Formula | C₈H₆N₂O₂S |

| Molecular Weight | 194.21 g/mol |

| IUPAC Name | This compound |

| SMILES | COC(=O)C1=CC=C2SN=NC2=C1 |

| InChIKey | JCRFJMHWEAYQAA-UHFFFAOYSA-N |

Section 2: Synthesis and Mechanism

The synthesis of 1,2,3-benzothiadiazoles is a well-established area of heterocyclic chemistry, with the most common and efficient method being the diazotization of an ortho-amino-substituted thiophenol.[2] This classical approach can be logically extended to the synthesis of this compound.

Conceptual Synthesis Pathway

The most direct and logical synthetic route to this compound involves the intramolecular cyclization of a diazonium salt derived from methyl 4-amino-3-mercaptobenzoate. This precursor contains the necessary functionalities in the correct orientation for the formation of the thiadiazole ring fused to the benzene ring.

Caption: Proposed synthesis pathway for this compound.

Detailed Experimental Protocol

The following protocol is a robust, self-validating system for the synthesis of this compound, based on established diazotization and cyclization methodologies for analogous compounds.

Step 1: Preparation of the Diazonium Salt Intermediate

-

Dissolution of Precursor: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend methyl 4-amino-3-mercaptobenzoate (1.0 eq) in a 2M aqueous solution of hydrochloric acid (3.0 eq). The use of a significant excess of acid is crucial to ensure complete protonation of the amino group and to maintain an acidic medium for the in-situ generation of nitrous acid.

-

Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. Maintaining a low temperature is critical for the stability of the diazonium salt to be formed, preventing its premature decomposition.

-

Formation of Nitrous Acid and Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water. Add this solution dropwise to the cooled suspension of the precursor over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C. The slight molar excess of sodium nitrite ensures the complete conversion of the primary amine to the diazonium salt. The progress of the diazotization can be monitored by testing for the absence of the starting amine using thin-layer chromatography (TLC) and for the presence of nitrous acid using starch-iodide paper.

Step 2: Intramolecular Cyclization

-

Reaction: Once the addition of the sodium nitrite solution is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes. The intramolecular cyclization of the diazonium salt, where the thiol group attacks the diazonium group, proceeds spontaneously under these conditions to form the stable 1,2,3-benzothiadiazole ring system.

-

Work-up: After the reaction is complete, the product will typically precipitate out of the aqueous solution. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold water to remove any inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield this compound as a crystalline solid.

Section 3: Physicochemical and Spectroscopic Characterization

| Property | Expected Value/Observation |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not widely reported, expected to be a sharp melting solid |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their chemical shifts and coupling constants being indicative of the substitution pattern on the benzene ring. A singlet corresponding to the methyl ester protons would be observed, typically in the range of 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester group (around 160-170 ppm), the methyl carbon of the ester (around 50-55 ppm), and the aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching of the ester group, typically in the region of 1720-1740 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.[3]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (194.21 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Section 4: Applications and Future Directions

The 1,2,3-benzothiadiazole scaffold is a cornerstone in the development of various biologically active molecules.[4] Derivatives have shown promise as antifungal, antimicrobial, and even anticancer agents.[2][5][6]

Potential as a Bioactive Scaffold

This compound serves as a key starting material for the synthesis of a diverse range of derivatives. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, hydrazides, and other functional groups. These modifications allow for the exploration of a wide chemical space in the search for new therapeutic agents. For instance, the synthesis of novel hydrazide-hydrazone derivatives from related thiadiazole carboxylic acids has been shown to yield compounds with significant antimicrobial activity.[7]

Sources

- 1. This compound | CAS 23616-15-1 [matrix-fine-chemicals.com]

- 2. Synthesis and biological activity of organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates and benzo[1,2,3]thiadiazole-7-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methyl 1,2,3-benzothiadiazole-5-carboxylate structure elucidation

An In-depth Technical Guide Topic: Methyl 1,2,3-Benzothiadiazole-5-carboxylate Structure Elucidation Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive assignment of a chemical structure is the bedrock upon which all further research—be it in materials science, agrochemicals, or pharmacology—is built. The 1,2,3-benzothiadiazole scaffold is a privileged heterocycle, integral to the development of novel fluorescent probes, organic electronics, and pharmaceutical agents.[1][2][3] This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of this compound (C₈H₆N₂O₂S, MW: 194.21 g/mol ).[4] Moving beyond a mere recitation of methods, this document, authored from the perspective of a Senior Application Scientist, delves into the strategic rationale behind the experimental sequence, ensuring a self-validating and robust analytical cascade. We will proceed from foundational mass and functional group analysis to the intricate atomic connectivity mapping via advanced NMR techniques, culminating in the gold-standard of absolute structure confirmation.

The Elucidation Strategy: An Integrated Approach

The structure elucidation of an unknown or newly synthesized compound is not a linear process but a logical, iterative puzzle. Each piece of data must corroborate the others, building a cohesive and irrefutable structural hypothesis. Our strategy begins with a broad overview to determine the molecular formula and key functional moieties, then progressively zooms in to define the precise atomic arrangement and bonding network.

Caption: A strategic workflow for structure elucidation.

Foundational Analysis: Mass and Composition

Before probing atomic connectivity, we must first establish the fundamental properties of the molecule: its mass and the functional groups it contains.

Mass Spectrometry (MS)

Causality: Mass spectrometry is the initial and most crucial step. It provides the molecular weight, which is the primary constraint for any proposed structure.[5][6] High-resolution mass spectrometry (HRMS) can yield an exact mass, allowing for the confident determination of the molecular formula by restricting the possibilities of elemental composition.

Expected Data for this compound:

-

Molecular Ion (M⁺•): The primary piece of evidence is the molecular ion peak. For the target compound, this is expected at a mass-to-charge ratio (m/z) of 194.

-

Isotopic Pattern: The presence of sulfur (³⁴S isotope is ~4.2% abundant) will generate a characteristic M+2 peak that is larger than what would be expected from ¹³C alone, providing strong evidence for the presence of a sulfur atom.

-

Fragmentation Pattern: Electron Impact (EI) ionization will cause predictable fragmentation. Key expected fragments help to identify structural motifs before turning to NMR.

| Expected m/z | Fragment Lost | Structure of Fragment | Significance |

| 163 | •OCH₃ | Methyl radical | Suggests a methoxy or methyl ester group. |

| 135 | •COOCH₃ | Carbomethoxy radical | Strong evidence for the methyl ester functional group. |

| 107 | N₂ + •COOCH₃ | Nitrogen & Carbomethoxy | Indicates the loss of the thiadiazole nitrogen and the ester. |

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a sub-milligram quantity of the purified compound in a volatile solvent (e.g., methanol or dichloromethane).

-

Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

-

Ionization: Bombard the sample with a beam of electrons (standardly 70 eV) to induce ionization and fragmentation.

-

Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Record the abundance of each ion to generate the mass spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy provides rapid and definitive evidence for the presence or absence of specific functional groups by measuring their characteristic vibrational frequencies.[6][7] This data corroborates findings from MS and guides the interpretation of the more complex NMR spectra. For our target, the most diagnostic signal will be the ester carbonyl stretch.

Expected Data for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3100-3000 | C-H Stretch | Aromatic | Confirms the presence of a benzene ring. |

| ~1725 | C=O Stretch | Ester | Key diagnostic peak; strong and sharp. |

| ~1600-1450 | C=C Stretch | Aromatic Ring | Multiple bands confirming the aromatic core. |

| ~1300-1200 | C-O Stretch | Ester | Confirms the C-O single bond of the ester. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (H₂O, CO₂) contributions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the interferogram over the desired spectral range (typically 4000-400 cm⁻¹) and perform a Fourier transform to obtain the infrared spectrum.

The Core Investigation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.[5][8]

1D NMR: Mapping the Carbon and Proton Skeleton

¹H NMR: Provides the number of distinct proton environments, their electronic environment (chemical shift), neighboring protons (splitting pattern), and relative numbers (integration).

¹³C NMR: Provides the number of distinct carbon environments. Often run with proton decoupling to produce sharp singlets for each unique carbon.

Expected Data for this compound:

| Atom | ¹H Shift (ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Shift (ppm) | Rationale |

| -OCH₃ | ~3.95 | Singlet (s) | 3H | ~52.5 | Aliphatic protons/carbon adjacent to electronegative oxygen. |

| C =O | - | - | - | ~165.0 | Ester carbonyl carbon, highly deshielded. |

| H-7 | ~8.00 | Doublet (d) | 1H | ~122.0 | Aromatic proton adjacent to one proton (H-6). |

| H-6 | ~7.70 | Doublet of Doublets (dd) | 1H | ~129.0 | Aromatic proton adjacent to two non-equivalent protons (H-7, H-4). |

| H-4 | ~8.60 | Doublet (d) | 1H | ~120.0 | Highly deshielded by the adjacent N atom and the anisotropic effect of the ester. |

| C-5 | - | - | - | ~130.0 | Aromatic carbon bearing the ester group. |

| C-4a/C-7a | - | - | - | ~153.0 / ~145.0 | Bridgehead carbons attached to heteroatoms. |

2D NMR: Assembling the Puzzle

While 1D NMR provides the pieces, 2D NMR shows how they connect. For a molecule like this, HSQC and HMBC experiments are essential for unambiguous assignment.[9][10][11]

HSQC (Heteronuclear Single Quantum Coherence): The C-H Connection

Causality: The HSQC experiment directly correlates a proton with the carbon to which it is attached (a one-bond correlation).[12][13] This allows for the definitive pairing of every proton signal with its corresponding carbon signal from the 1D spectra.

Caption: Key 2- and 3-bond HMBC correlations confirming the structure.

Experimental Protocol: 2D NMR

-

Sample Preparation: Prepare a slightly more concentrated sample than for 1D NMR (~10-20 mg in 0.6 mL of deuterated solvent, e.g., CDCl₃) to ensure good signal-to-noise.

-

Acquisition: Run standard HSQC and HMBC pulse programs on a high-field NMR spectrometer (≥400 MHz). Acquisition times can range from 30 minutes to several hours depending on sample concentration.

-

Processing: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transforms in both dimensions.

-

Analysis: Correlate the cross-peaks in the 2D spectra with the assigned peaks from the 1D spectra to build the connectivity map.

Absolute Confirmation: Single-Crystal X-ray Crystallography

Causality: While the combination of MS and NMR provides a near-certain structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. [14][15][16]It determines the precise spatial arrangement of every atom in the crystal lattice, yielding bond lengths, bond angles, and the absolute 3D structure. This technique is considered the gold standard and is essential for publications involving novel compounds or for regulatory submissions.

Experimental Protocol: X-ray Diffraction

-

Crystal Growth: Grow a single, high-quality crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer head and place it in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. [14]3. Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. Atoms are fitted to the electron density, and the model is refined to achieve the best fit with the experimental data.

Conclusion

The structure elucidation of this compound is a systematic process where each analytical technique provides a layer of evidence that is validated by the next. Mass spectrometry and FTIR establish the molecular formula and constituent functional groups. 1D NMR details the proton and carbon environments, providing the fundamental building blocks. The critical connections are then forged by 2D NMR experiments, particularly HMBC, which maps the long-range connectivity and locks the fragments into a single, coherent structure. Finally, X-ray crystallography can provide absolute, irrefutable confirmation of this spectroscopically-derived structure. Following this rigorous, multi-faceted approach ensures the highest level of scientific integrity and confidence in the assigned molecular identity.

References

-

2D NMR- Worked Example 2 (HSQC and HMBC). (2020). YouTube. Retrieved from [Link]

-

Crystals of Diphenyl-Benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Growth from Solutions, Structure, and Fluorescence Properties. (n.d.). ACS Omega. Retrieved from [Link]

-

Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. (2013). American Chemical Society. Retrieved from [Link]

-

Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). Retrieved from [Link]

-

HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. Retrieved from [Link]

-

A novel metabolic pathway for benzothiadiazoles; X-ray molecular structure of 5-chloro-4-(4,5-dihydroimidazol-2-ylamino)-1,3-dimethyl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide. (n.d.). RSC Publishing. Retrieved from [Link]

-

Donor-acceptor molecules based on benzothiadiazole: Synthesis, X-ray crystal structures, linear and third-order nonlinear optical properties. (2014). ResearchGate. Retrieved from [Link]

-

Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Retrieved from [Link]

-

This compound | CAS 23616-15-1. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

-

JAM 2026 Chemistry (CY). (n.d.). Retrieved from [Link]

-

Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. (2015). Accounts of Chemical Research. Retrieved from [Link]

-

Structural elucidation of compounds using different types of spectroscopic techniques. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

-

Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2024). Molecules. Retrieved from [Link]

-

2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. (n.d.). National Institutes of Health. Retrieved from [Link]

-

FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. (2015). WWJMRD. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS 23616-15-1 [matrix-fine-chemicals.com]

- 5. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 6. jchps.com [jchps.com]

- 7. wwjmrd.com [wwjmrd.com]

- 8. jam2026.iitb.ac.in [jam2026.iitb.ac.in]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A novel metabolic pathway for benzothiadiazoles; X-ray molecular structure of 5-chloro-4-(4,5-dihydroimidazol-2-ylamino)-1,3-dimethyl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Characterization of Methyl 1,2,3-Benzothiadiazole-5-carboxylate

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 1,2,3-benzothiadiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the objective of this document is not merely to present data, but to offer a detailed interpretation, grounded in established principles and supported by authoritative references. This guide is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to confirm the structure and purity of this molecule using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

The structural confirmation of a synthesized compound is the bedrock of chemical research. Each spectroscopic technique provides a unique piece of the puzzle, and a holistic analysis of all data is essential for unambiguous structure elucidation. In the following sections, we will dissect the expected data from each method, explain the rationale behind the experimental setup, and interpret the resulting spectra.

Molecular Structure and Overview

This compound possesses a fused heterocyclic ring system with a methyl ester substituent. This structure presents several key features for spectroscopic analysis: an aromatic system with distinct electronic environments, a thiadiazole ring, and a carbonyl group.

Molecular Formula: C₈H₆N₂O₂S[1] Molecular Weight: 194.21 g/mol [1]

Caption: Molecular Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information on the number and connectivity of atoms.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. The choice of solvent and internal standard is paramount.

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for general solubility, while DMSO-d₆ is used for less soluble compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the aromatic protons.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Acquire 16-32 scans to ensure a good signal-to-noise ratio.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Utilize a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to approximately 220 ppm.

-

Acquire 1024 or more scans, as the natural abundance of ¹³C is low.

-

¹H NMR Spectroscopy: Data Interpretation

The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons and the three methyl protons of the ester group. The chemical shifts are influenced by the electron-withdrawing nature of the ester and the heterocyclic ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~8.8 - 9.0 | Singlet (or narrow doublet) | 1H | H-4 | Deshielded due to proximity to the ester group and the N=N bond. |

| ~8.3 - 8.5 | Doublet of doublets | 1H | H-6 | Deshielded by the heterocyclic ring and coupled to H-7. |

| ~8.0 - 8.2 | Doublet | 1H | H-7 | Coupled to H-6, located in a typical aromatic region. |

| ~3.9 - 4.1 | Singlet | 3H | -OCH₃ | Typical chemical shift for a methyl ester. |

Note: Predicted values are based on analysis of similar benzothiadiazole and benzothiazole structures.[2][3][4]